molecular formula C8H22Cl2N2S2 B099608 Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride CAS No. 17339-60-5

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride

Cat. No. B099608
CAS RN: 17339-60-5
M. Wt: 281.3 g/mol
InChI Key: OJNVDODUOWHJPK-UHFFFAOYSA-N
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Description

Bis(2-dimethylaminoethyl) Disulfide is a chemical compound that is part of a broader class of sulfur-nitrogen compounds and disulfides. These compounds are known for their diverse chemical reactivity and structural properties, which make them of interest in various chemical synthesis and molecular structure studies. The papers provided discuss several related compounds and their reactions, which can shed light on the behavior of Bis(2-dimethylaminoethyl) Disulfide.

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds and disulfides involves reactions with different reagents and under various conditions. For instance, the reaction of nitrogen trichloride with dimethyl disulfide yields bis(trichloromethanesulfenyl)amine, which can further react to form other derivatives . Similarly, bis[(methylthio)carbonyl]polysulphanes are synthesized through reactions of O,S-dimethyl dithiocarbonate with dichlorosulphane . These synthesis pathways are indicative of the methods that could potentially be applied to synthesize Bis(2-dimethylaminoethyl) Disulfide.

Molecular Structure Analysis

The molecular structures of sulfur-nitrogen compounds and disulfides are characterized by their sulfur and nitrogen centers. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds show extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur . This delocalization results in a shortening of the S-N bond upon deprotonation. Such structural insights are crucial for understanding the molecular geometry and electronic distribution in Bis(2-dimethylaminoethyl) Disulfide.

Chemical Reactions Analysis

The chemical reactivity of disulfides and related compounds is diverse. For instance, the reaction of Bis(N,N-dimethylthiocarbamoyl) Sulfide with copper(II) halides leads to various copper(I) complexes with different structural motifs . Additionally, the reaction between a sulfene–amine zwitterion and thionyl chloride forms an unusual disulfide, which upon dechlorination gives another disulfide derivative . These reactions demonstrate the potential reactivity of Bis(2-dimethylaminoethyl) Disulfide under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of disulfides and related compounds are influenced by their molecular structure. For example, the one-electron oxidation of Bis(dimethylamino) Disulfide results in a considerable change in its structure, as evidenced by spectroscopic studies . The properties of these compounds, such as solubility, melting points, and reactivity, are determined by their molecular frameworks and the nature of their substituents.

Scientific Research Applications

Electrosynthesis Applications

Bis(dialkylthiocarbamoyl) disulfides, related to Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride, have been synthesized via electrosynthesis. This method involves electrolysis under constant voltage in a two-layer system of solvents like water-chloroform, dichloromethane, or carbon disulfide. It's an effective approach for direct synthesis from dialkylamines and carbon disulfide (Torii, Tanaka, & Misima, 1978).

Inhibition of Neoplasia

Compounds containing carbon disulfide moieties, such as disulfiram, diethyldithiocarbamate, and bis-(ethylxanthogen), have been found to inhibit neoplasia of the large bowel in mice. This discovery suggests a potential application of similar sulfur-containing inhibitors in cancer research (Wattenberg & Fiala, 1978).

Self-Healing Elastomers

Bis(4-aminophenyl) disulfide has been effectively used as a dynamic crosslinker for self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without the need for any catalyst or external intervention, showcasing potential in materials science (Rekondo et al., 2014).

Chemical Synthesis and Characterization

Bis(trifluoromethyl)iodophosphine sulfide has been synthesized, yielding compounds like di(bis(trifluoromethyl)thiophosphoryl) disulfide. These compounds are of interest due to their reactions with elements like mercury, halogens, and hydrogen halides. This research offers insights into the synthesis and characterization of complex disulfides (Pinkerton & Cavell, 1971).

Photo-Oxidative Polymerization

Bis(3,5-dimethylphenyl) disulfide has been utilized in photo-oxidative polymerization processes. This method facilitates the formation of poly(thio-2,6-dimethyl-1,4-phenylene) at room temperature, indicating applications in polymer chemistry (Yamamoto, Oyaizu, & Tsuchida, 1993).

Catalysis in Chemical Reactions

RhCl3 has been used to catalyze the alkylthio exchange reaction of hydrophilic disulfides in water. This catalysis has applications in reactions involving unprotected glutathione disulfide, indicating a role in biochemical and pharmaceutical processes (Arisawa, Suwa, & Yamaguchi, 2006).

Safety And Hazards

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is harmful if swallowed and may cause serious eye irritation and an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2S2.2ClH/c1-9(2)5-7-11-12-8-6-10(3)4;;/h5-8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNVDODUOWHJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884967
Record name Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride

CAS RN

17339-60-5
Record name Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-dimethylaminoethyl)disulfide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Zhang, J Yuan, J Lu, Y Hou, W Xiong, H Lu - Biomaterials, 2018 - Elsevier
Abstracts The development of high-performance nonfouling polymer surfaces for implantable medical devices and therapeutic nanomaterials is of great importance. Elaborating the …
Number of citations: 54 www.sciencedirect.com
F Sun, JR Ella-Menye, DD Galvan, T Bai, HC Hung… - ACS …, 2015 - ACS Publications
Reliable surface-enhanced Raman scattering (SERS) based biosensing in complex media is impeded by nonspecific protein adsorptions. Because of the near-field effect of SERS, it is …
Number of citations: 95 pubs.acs.org
J Chen, X Ma, KJ Edgar - Polymers, 2021 - mdpi.com
Polysaccharide conjugates are important renewable materials. If properly designed, they may for example be able to carry drugs, be proactive (eg, with amino acid substituents) and can …
Number of citations: 8 www.mdpi.com
J Ding, X Ding, J Sun - Materials, 2022 - mdpi.com
Biofouling caused by protein adsorption and microbial colonization remains a great challenge in many applications. In this work, we synthesized a new type of zwitterionic polypeptoid …
Number of citations: 7 www.mdpi.com
Z Xiong, Y Wang, W Zhu, Z Ouyang, Y Zhu… - Small …, 2021 - Wiley Online Library
Abstract Design of stimuli‐responsive nanomedicine with enhanced tumor delivery for combination therapy still remains a great challenge. Here, a unique design of an antifouling‐…
Number of citations: 22 onlinelibrary.wiley.com
EP Harvey, ZJ Hauseman, DT Cohen… - Cell chemical …, 2020 - cell.com
The BCL-2 family is composed of anti- and pro-apoptotic members that respectively protect or disrupt mitochondrial integrity. Anti-apoptotic overexpression can promote oncogenesis by …
Number of citations: 25 www.cell.com
P Zhang - 2018 - digital.lib.washington.edu
Protein therapeutics offer the advantages of high specificity and potency. However, their applications are greatly limited due to undesired immune responses, which not only reduce their …
Number of citations: 0 digital.lib.washington.edu
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
X Wu, G Zhao, Y Ruan, K Feng, M Gao… - ACS Applied Bio …, 2023 - ACS Publications
Photothermal therapy (PTT) is an effective therapeutic method against multidrug-resistant bacteria. The heating temperature is of great significance to completely eliminate bacteria but …
Number of citations: 3 pubs.acs.org
F Sun - 2016 - digital.lib.washington.edu
During the past decades, plasmonic sensors have been explored extensively due to their ultra-sensitivity and emerged as a new generation of analytical tools. Two of the most widely …
Number of citations: 0 digital.lib.washington.edu

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